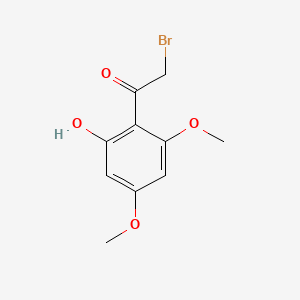

2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there is no direct synthesis method available for 2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone, similar compounds have been synthesized through bromination reactions . For instance, bromination of 2-hydroxy-4-nitroacetophenone in refluxing acetic acid has been used to synthesize related compounds .Applications De Recherche Scientifique

Synthetic Technology Improvement

2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone's synthesis involves brominating 1-(4-hydroxyphenyl)ethanone using Br2, achieving a yield of 64.7% and a purity of 90.2%. This compound serves as a key intermediate in the synthesis of Synephrine (Li Yu-feng, 2013).

Electrophilic Bromination

The selective α-monobromination of various alkylaryl ketones, including derivatives similar to 2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone, using ionic liquids, demonstrates its potential in regioselective bromination processes (W. Ying, 2011).

Metabolic Studies

While not directly relevant to the specific compound , studies on the metabolism of similar brominated compounds in rats provide insights into possible metabolic pathways and transformations that might be applicable to 2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone (T. Kanamori et al., 2002).

Pyrolysis Products

Research on the pyrolysis of similar brominated compounds can inform about the stability and degradation products of 2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone under high-temperature conditions (Kelly B Texter et al., 2018).

Laccase-Mediated Degradation

Studies on the laccase-mediated degradation of phenolic lignin substructure model compounds, including those similar to 2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone, are relevant for understanding its potential biodegradation pathways (S. Kawai et al., 1988).

Chemical Protective Group

Research on the synthesis of similar bromo-alkylaryl ketones indicates the potential of 2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone as an effective chemical protective group in organic synthesis (Li Hong-xia, 2007).

Bioevaluation in Nematicidal Activity

The bioevaluation of compounds structurally related to 2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone against root-knot nematode demonstrates its potential application in agricultural pest control (Sumona Kumari et al., 2014).

Photophysical Investigation

Studies on compounds with similar structural features, focusing on their photophysical properties like fluorescence quantum yield and dipole moments, can inform on the potential use of 2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone in material sciences or as a probe in analytical chemistry (A. Asiri et al., 2017).

Propriétés

IUPAC Name |

2-bromo-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4/c1-14-6-3-7(12)10(8(13)5-11)9(4-6)15-2/h3-4,12H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQORRKQECTEGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)CBr)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-[3-(prop-2-enoylamino)propyl]cyclobutanecarboxamide](/img/structure/B2461585.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2461588.png)

![N-(2-fluorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2461589.png)

![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2461590.png)

![4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(4-fluorophenyl) pyrrolidin-2-one](/img/structure/B2461596.png)

![ethyl 2-({[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![N-(3-fluoro-4-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2461604.png)